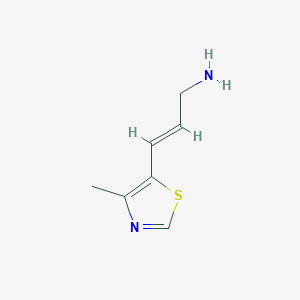

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the prop-2-en-1-amine group. One common method involves the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(4-Methylthiazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Methylthiazol-2-yl)propan-1-amine

- 4-(2,4-Dichlorophenyl)-5-methylthiazol-2-amine

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Uniqueness

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Methylthiazol-5-yl)prop-2-en-1-amine, a compound featuring a thiazole moiety, has garnered attention for its biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

This structure includes a thiazole ring which is critical for its biological activity. The presence of the methyl group on the thiazole enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-containing compounds can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. A notable study demonstrated that related thiazole derivatives inhibited CDK9, leading to reduced expression of anti-apoptotic proteins and triggering apoptosis in cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 12u | CDK9 | 3–7 | CLL cells |

| 12e | Pan-CDK | <10 | HCT-116 |

| 12f | CDK2 | >100 | Various |

Data adapted from various studies on thiazole derivatives.

Neuroprotective Effects

In addition to anticancer activity, this compound has been evaluated for neuroprotective effects. In vitro studies using the PC12 cell line demonstrated that certain thiazole derivatives exhibited neuroprotection against oxidative stress induced by hydrogen peroxide. The neuroprotective effect was measured to be 53% compared to a reference compound, indicating potential therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Compound | Neuroprotection (%) | Concentration (μM) |

|---|---|---|

| 3e | 53 | 10 |

| Ferulic Acid | 77 | Reference |

Results from neuroprotective studies.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The inhibition of CDK activity leads to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, the compound's potential as a dual cholinesterase inhibitor suggests it may also influence neurotransmitter levels, further supporting its neuroprotective claims .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Chronic Lymphocytic Leukemia (CLL) : A clinical evaluation showed that a related compound demonstrated a therapeutic window significantly higher than normal cells, indicating selective targeting of cancerous cells .

- Acute Myeloid Leukemia (AML) : In vitro assays revealed that thiazole derivatives could induce apoptosis in AML cell lines through CDK inhibition, suggesting their potential as treatment options .

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C7H10N2S/c1-6-7(3-2-4-8)10-5-9-6/h2-3,5H,4,8H2,1H3/b3-2+ |

InChI Key |

YSTRUQGBZJHRAF-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=C(SC=N1)/C=C/CN |

Canonical SMILES |

CC1=C(SC=N1)C=CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.